molecular formula C9H6INO B2820282 2-Iodo-4-phenyl-1,3-oxazole CAS No. 1210372-47-6

2-Iodo-4-phenyl-1,3-oxazole

Cat. No.: B2820282
CAS No.: 1210372-47-6
M. Wt: 271.057
InChI Key: QMZJDMNRLIZTAI-UHFFFAOYSA-N
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Description

2-Iodo-4-phenyl-1,3-oxazole is a heterocyclic compound with the molecular formula C9H6INO It is characterized by the presence of an iodine atom at the second position and a phenyl group at the fourth position of the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-4-phenyl-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-iodoaniline with phenylglyoxal in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4-phenyl-1,3-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazoles, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

2-Iodo-4-phenyl-1,3-oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Iodo-4-phenyl-1,3-oxazole involves its interaction with specific molecular targets. The iodine atom and the oxazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research .

Biological Activity

2-Iodo-4-phenyl-1,3-oxazole is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C9H6INO. It features an iodine atom at the second position and a phenyl group at the fourth position of the oxazole ring. This unique structure contributes to its reactivity and biological activity.

The biological activity of this compound primarily arises from its interaction with specific molecular targets within biological systems. The iodine atom enhances its electrophilicity, allowing it to participate in nucleophilic substitution reactions. This property enables the compound to interact with various enzymes and receptors, potentially leading to:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : It may trigger programmed cell death in cancer cells through various signaling pathways.

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits significant antimicrobial properties. Research has demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections:

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

Several studies have explored the anticancer potential of this compound against various cancer cell lines. Notably, it has shown promising results in inhibiting cell growth and inducing apoptosis:

Cancer Cell Line IC50 (µM) Mechanism
HT-29 (Colon Cancer)5.6Apoptosis induction via caspase activation
MCF-7 (Breast Cancer)8.2Cell cycle arrest at G2/M phase
A549 (Lung Cancer)7.4Inhibition of PI3K/Akt signaling pathway

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potency against these cancer types.

Case Studies

  • Study on Anticancer Efficacy : A study conducted by researchers evaluated the efficacy of this compound against human tumor cell lines. The results indicated that it significantly inhibited growth in multiple lines, particularly in ovarian cancer cells (OVXF 899), where it achieved an IC50 value of 2.76 µM .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus. The study reported an MIC value of 32 µg/mL, suggesting effective inhibition comparable to standard antibiotics.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Substituents Biological Activity
2-Iodo-1,3-oxazoleNo phenyl groupModerate antimicrobial activity
4-Phenyl-1,3-oxazoleNo iodineLower anticancer activity
2-Iodo-benzothiazoleDifferent heterocycleHigher cytotoxicity but less selective

This comparison illustrates that the presence of both iodine and a phenyl group in the structure of this compound enhances its biological activity compared to its analogs.

Properties

IUPAC Name

2-iodo-4-phenyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6INO/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZJDMNRLIZTAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=COC(=N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1210372-47-6
Record name 2-iodo-4-phenyl-1,3-oxazole
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